N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methylbenzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methylbenzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 2-fluorobenzyl group. Its structure combines a sulfone-functionalized heterocycle with a fluorinated aromatic substituent, which may enhance metabolic stability and modulate solubility compared to simpler benzamides.
Properties
Molecular Formula |
C19H20FNO3S |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-4-methylbenzamide |
InChI |
InChI=1S/C19H20FNO3S/c1-14-6-8-15(9-7-14)19(22)21(17-10-11-25(23,24)13-17)12-16-4-2-3-5-18(16)20/h2-9,17H,10-13H2,1H3 |
InChI Key |
VGIVIQCTQQMVFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2F)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-4-methylbenzamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting its pharmacological properties.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C18H18FNO3S
- Molecular Weight : 341.41 g/mol
- SMILES Notation : CCOC1=C(C=CC=C1)C2=C(CNC)C=CC=C2
This structure suggests potential interactions with biological targets due to the presence of functional groups conducive to binding with receptors or enzymes.
Antitumor Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related study on deuterated benzodiazepine derivatives showed promising results in inhibiting tumor growth in vivo, suggesting that structural modifications can enhance biological efficacy .
Antiparasitic Activity
The compound's structural features may also confer antiparasitic properties. Research on derivatives of similar structures has demonstrated activity against various parasites, indicating a potential pathway for further exploration in drug development against parasitic diseases .
Insecticidal Properties
The compound's potential as an insecticide has been explored through studies on related chemical classes. For example, certain benzodioxole derivatives have shown larvicidal activity against Aedes aegypti, a vector for several viral diseases. These compounds exhibited effective LC50 and LC90 values, demonstrating their ability to target insect populations while maintaining low toxicity to mammalian cells .
Study 1: Antitumor Efficacy
A notable case study focused on the antitumor efficacy of structurally similar compounds. The findings revealed that certain modifications led to enhanced cytotoxicity against cancer cell lines, indicating the importance of specific functional groups in achieving desired biological outcomes.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF-7 |
| Compound B | 30 | HeLa |
Study 2: Insecticidal Activity
In another study assessing larvicidal activity, compounds derived from similar scaffolds demonstrated effective control over mosquito populations:
| Compound | LC50 (µM) | LC90 (µM) |
|---|---|---|
| Compound C | 28.9 ± 5.6 | 162.7 ± 26.2 |
| Temephos (Control) | <10.94 | <10.94 |
These results underline the significance of chemical modifications in enhancing biological activity against pests.
Comparison with Similar Compounds
Key Structural Features and Comparisons
Key Observations :
- The tetrahydrothiophene-1,1-dioxide group in the target compound distinguishes it from chromenone-based analogs (e.g., 923112-79-2). This sulfone moiety likely improves aqueous solubility compared to the lipophilic chromenone core .
- The 2-fluorobenzyl substituent may reduce oxidative metabolism (due to fluorine’s electron-withdrawing effect), enhancing plasma half-life relative to non-fluorinated analogs like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide .
- 4-Methylbenzamide provides moderate steric bulk, balancing solubility and target binding affinity compared to polar groups (e.g., methoxy in 923191-98-4) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
